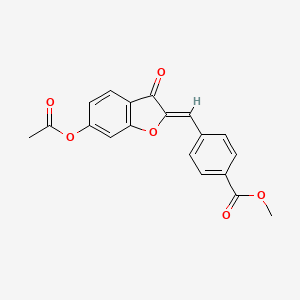
(Z)-methyl 4-((6-acetoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-methyl 4-((6-acetoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate, also known as CEMB, is an organic compound that has been studied for its potential applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Cancer Potential
A study focused on the synthesis and evaluation of novel quinuclidinone derivatives, which include compounds related to the requested chemical structure. These derivatives were designed and synthesized as potential anti-cancer agents. The research involved characterizing these compounds through various spectroscopic techniques and crystallographic studies. They were screened for anti-cancer activity, demonstrating potent effects against certain cancer cell lines. This suggests the potential of similar compounds in developing new anti-cancer therapies (Soni, Sanghvi, Devkar, & Thakore, 2015).
Antimicrobial Activity
Another research effort synthesized a series of derivatives that include structures similar to the requested compound. These derivatives were tested for their in vitro antimicrobial activity. The study underscores the potential of such compounds in developing new antimicrobial agents, highlighting the importance of structural modifications in enhancing biological activity (Pervaram, Ashok, Reddy, Sarasija, & Rao, 2018).
Material Science and Crystal Engineering
In the field of crystal engineering, research on related compounds demonstrated the impact of high pressure on crystal structures. A study on methyl 2-(carbazol-9-yl)benzoate, for instance, showed that applying high pressure could induce a phase transition in crystals with high Z′ structures. This research provides insights into the manipulation of crystal properties through external pressures, offering potential applications in material science and engineering (Johnstone et al., 2010).
Photopolymerization and Material Synthesis
A notable application in the field of material science involves the synthesis of new compounds for photopolymerization processes. One study introduced a new compound as a photoiniferter, which decomposes under UV irradiation to generate radicals. This compound, with a structure involving a chromophore group linked to the aminoxyl function, shows promise in the development of novel photopolymers and materials with unique properties (Guillaneuf et al., 2010).
Corrosion Inhibition
In the context of industrial applications, related compounds have been explored as inhibitors against corrosion of mild steel in acidic media. Theoretical and experimental studies have demonstrated the efficacy of certain benzofuran derivatives in protecting steel surfaces from corrosion, offering valuable insights for the development of more effective and environmentally friendly corrosion inhibitors (Arrousse et al., 2021).
Eigenschaften
IUPAC Name |
methyl 4-[(Z)-(6-acetyloxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-11(20)24-14-7-8-15-16(10-14)25-17(18(15)21)9-12-3-5-13(6-4-12)19(22)23-2/h3-10H,1-2H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQLZNYQRHIOSV-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 4-((6-acetoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1-[2-(trifluoromethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2668319.png)
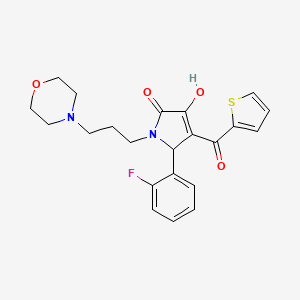
![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2668321.png)
![5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2668322.png)
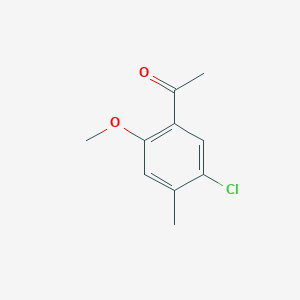
![Ethyl 2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2668328.png)
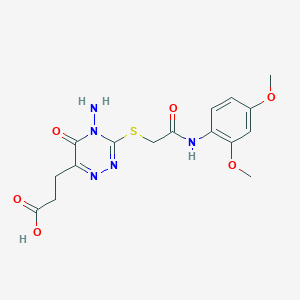
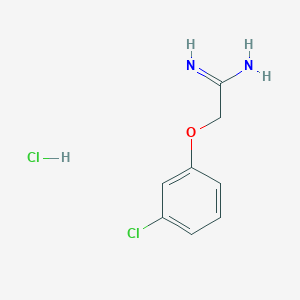
![1-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2668333.png)
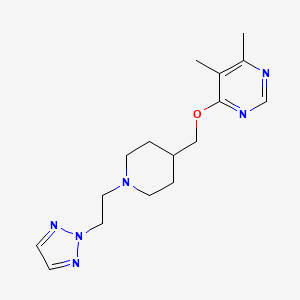
![8-[(4-Chlorophenyl)sulfonyl]-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2668336.png)
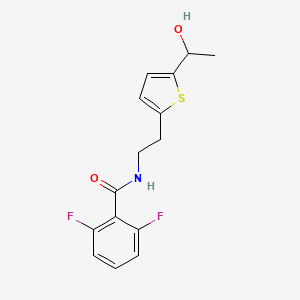

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-phenoxyphenyl)-2-propen-1-one](/img/structure/B2668342.png)